molecular formula C11H11BrO3 B14366778 [4-(2-Bromopropanoyl)phenyl]acetic acid CAS No. 90102-99-1

[4-(2-Bromopropanoyl)phenyl]acetic acid

Cat. No.: B14366778
CAS No.: 90102-99-1
M. Wt: 271.11 g/mol
InChI Key: NNJFVZMMBJZVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Bromopropanoyl)phenyl]acetic acid: is an organic compound that features a bromine atom attached to a propanoyl group, which is further connected to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Bromopropanoyl)phenyl]acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [4-(2-Bromopropanoyl)phenyl]acetic acid involves its interaction with molecular targets through its bromine atom and acetic acid moiety. The bromine atom can participate in electrophilic substitution reactions, while the acetic acid group can form hydrogen bonds and ionic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the propanoyl group in [4-(2-Bromopropanoyl)phenyl]acetic acid makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical reactions and applications .

Properties

CAS No.

90102-99-1

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

2-[4-(2-bromopropanoyl)phenyl]acetic acid

InChI

InChI=1S/C11H11BrO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

NNJFVZMMBJZVAM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)CC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.